

# "1-Boc-4-(iodomethyl)piperidine chemical formula"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate*

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An In-Depth Technical Guide to 1-Boc-4-(iodomethyl)piperidine

## Abstract

1-Boc-4-(iodomethyl)piperidine, with the chemical formula C<sub>11</sub>H<sub>20</sub>INO<sub>2</sub>, is a pivotal intermediate in modern organic and medicinal chemistry.<sup>[1]</sup> Its structure, which incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive iodomethyl substituent, makes it an exceptionally versatile building block for the synthesis of complex molecules.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and its characteristic reactivity, tailored for researchers and drug development professionals.

## Chemical Identity and Physicochemical Properties

1-Boc-4-(iodomethyl)piperidine, systematically named **tert-butyl 4-(iodomethyl)piperidine-1-carboxylate**, is a stable, white to off-white solid at room temperature.<sup>[1][2]</sup> The Boc protecting group enhances its solubility in common organic solvents and ensures the stability of the piperidine nitrogen, allowing for selective reactions at the iodomethyl group.<sup>[1]</sup>

Table 1: Physicochemical and Identification Data for 1-Boc-4-(iodomethyl)piperidine

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>20</sub> INO <sub>2</sub>	[1]
Molecular Weight	325.18 g/mol	[1]
IUPAC Name	tert-butyl 4-(iodomethyl)piperidine-1-carboxylate	[3]
CAS Number	145508-94-7	[1][3]
Appearance	White to off-white solid	[1][2]
Boiling Point	336.6 ± 15.0 °C (Predicted)	[2]
Density	1.447 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Storage Conditions	2-8°C, protect from light	[1][2]
SMILES	<chem>CC(C)(C)OC(=O)N1CCCC(CC1)CI</chem>	[3][4]
InChI Key	RSMNYTJCWIDZAH-UHFFFAOYSA-N	[3][4]

## Synthesis and Experimental Protocols

The most common synthesis of 1-Boc-4-(iodomethyl)piperidine involves the iodination of its corresponding alcohol precursor, N-Boc-4-piperidinemethanol. This is typically achieved using an Appel-type reaction.

### Synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

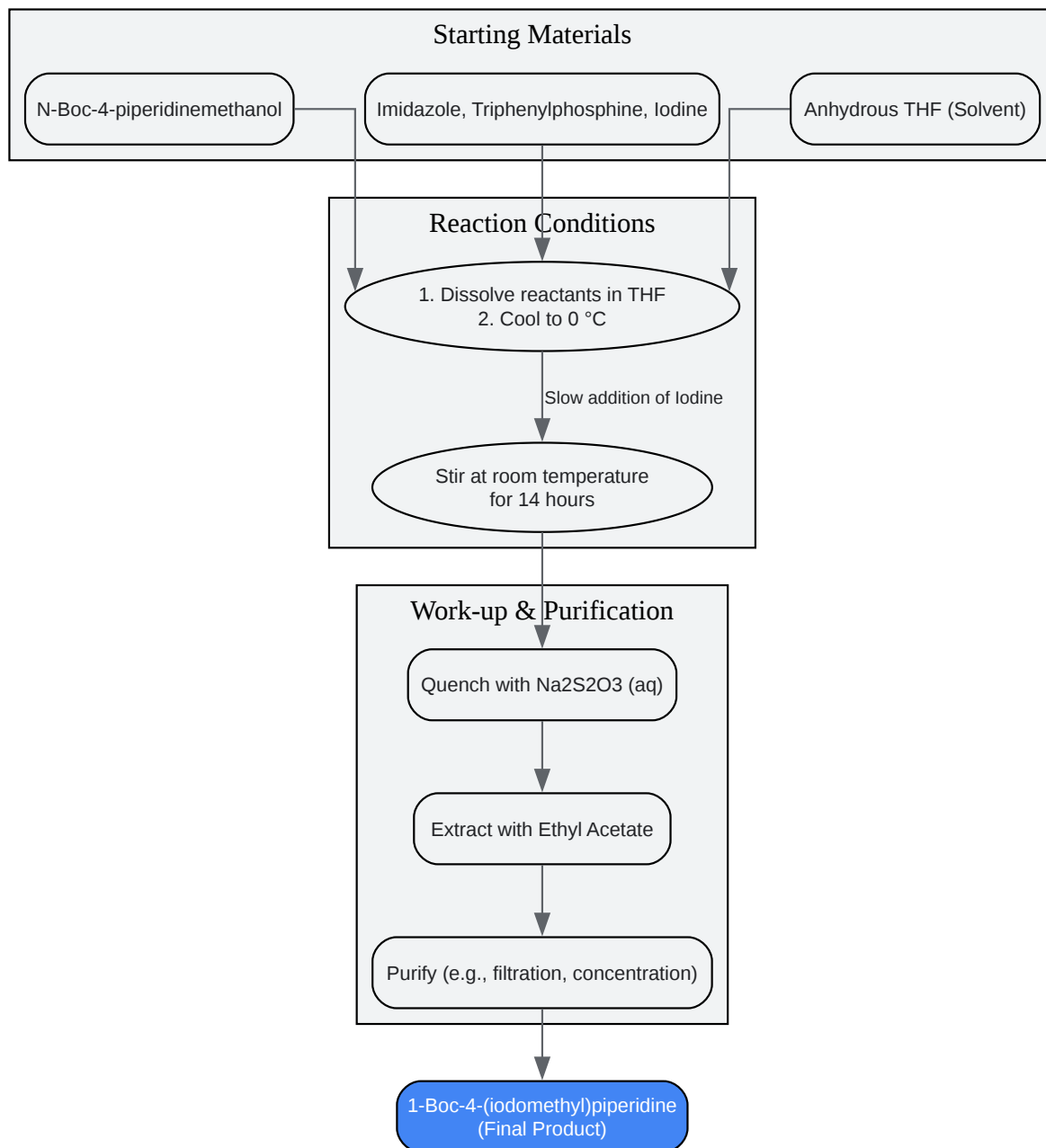
This protocol is adapted from a standard procedure for the conversion of alcohols to iodides.[2]

Experimental Protocol:

- **Reaction Setup:** Dissolve N-Boc-4-piperidinemethanol (1.0 eq.), imidazole (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Iodine: Slowly add a solution of iodine (1.2 eq.) in anhydrous THF dropwise to the stirred reaction mixture.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ).
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by diluting it with cold ether and filtering to remove triphenylphosphine oxide crystals. The resulting filtrate is concentrated to yield the target compound.<sup>[2]</sup>



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Caption: Synthesis workflow for 1-Boc-4-(iodomethyl)piperidine.

## Chemical Reactivity and Applications

The primary utility of 1-Boc-4-(iodomethyl)piperidine stems from its role as an electrophile in nucleophilic substitution reactions. The iodomethyl group is an excellent leaving group, making the compound a valuable reagent for introducing the Boc-protected piperidin-4-ylmethyl moiety into various molecular scaffolds.

### Key Applications

- **Medicinal Chemistry:** It is a crucial building block for synthesizing piperidine derivatives, which are prevalent in many pharmaceuticals.<sup>[1][3][5]</sup> The piperidine scaffold is a key pharmacophore in drugs targeting the central nervous system.<sup>[1]</sup>
- **Drug Discovery:** This compound is used to create novel ligands and drug candidates. For instance, it is a precursor in the synthesis of certain classes of G protein-coupled receptor (GPCR) ligands and other biologically active molecules.<sup>[6]</sup>
- **Bioconjugation:** It can act as a linker to attach biomolecules to other molecules or surfaces, a critical function in developing advanced drug delivery systems.<sup>[3]</sup>
- **Material Science:** The compound can be integrated into polymer structures to modify and enhance their chemical and physical properties.<sup>[1]</sup>

### General Experimental Protocol: Nucleophilic Substitution

- **Setup:** Dissolve 1-Boc-4-(iodomethyl)piperidine (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).
- **Addition of Nucleophile:** Add the desired nucleophile (e.g., an amine, thiol, or the salt of a carboxylic acid) (1.0-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) if required.
- **Reaction:** Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

- **Work-up and Purification:** Perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify using column chromatography or recrystallization.



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Caption: Logical workflow in drug discovery using the title compound.

## Spectroscopic Characterization

The identity and purity of 1-Boc-4-(iodomethyl)piperidine are confirmed using standard spectroscopic techniques. While raw data is beyond the scope of this guide, the availability of reference spectra is crucial for analytical verification.

Table 2: Available Spectroscopic Data

Analysis Type	Availability	Reference(s)
<sup>1</sup> H NMR	Available	[4]
<sup>13</sup> C NMR	Available	[4]
Mass Spectrometry (MS)	Available	[4]
Infrared (IR) Spectroscopy	Available	[4]

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- To cite this document: BenchChem. ["1-Boc-4-(iodomethyl)piperidine chemical formula"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130270#1-boc-4-iodomethyl-piperidine-chemical-formula]

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